4-(2-Amino-2-boronoethyl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Amino-2-boronoethyl)benzoic acid is an organic compound that features both an amino group and a boronic acid group attached to a benzoic acid core. This compound is of significant interest in various fields of chemistry and biology due to its unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Amino-2-boronoethyl)benzoic acid typically involves multi-step organic reactionsThe reaction conditions often require the use of palladium catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-Amino-2-boronoethyl)benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Primary amines.
Substitution: Nitrobenzoic acids, halobenzoic acids.
Wissenschaftliche Forschungsanwendungen
4-(2-Amino-2-boronoethyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Acts as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine: Potential therapeutic agent due to its ability to interact with biological targets.
Industry: Employed in the development of advanced materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism by which 4-(2-Amino-2-boronoethyl)benzoic acid exerts its effects involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a potent inhibitor of enzymes that contain such functional groups. The amino group can participate in hydrogen bonding and electrostatic interactions, further enhancing its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(2-Aminoethyl)benzoic acid
- 4-(2-Boronoethyl)benzoic acid
- 4-Aminobenzoic acid
- 4-Boronobenzoic acid
Uniqueness
4-(2-Amino-2-boronoethyl)benzoic acid is unique due to the presence of both an amino group and a boronic acid group on the same molecule. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its analogs. The combination of these functional groups also enhances its potential as a versatile tool in various scientific and industrial applications .
Eigenschaften
Molekularformel |
C9H12BNO4 |
---|---|
Molekulargewicht |
209.01 g/mol |
IUPAC-Name |
4-(2-amino-2-boronoethyl)benzoic acid |
InChI |
InChI=1S/C9H12BNO4/c11-8(10(14)15)5-6-1-3-7(4-2-6)9(12)13/h1-4,8,14-15H,5,11H2,(H,12,13) |
InChI-Schlüssel |
NINQEUMWORBNKL-UHFFFAOYSA-N |
Kanonische SMILES |
B(C(CC1=CC=C(C=C1)C(=O)O)N)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.